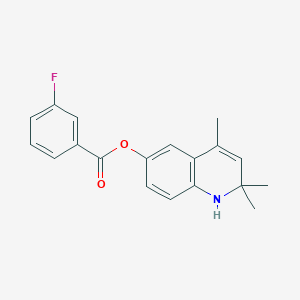

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

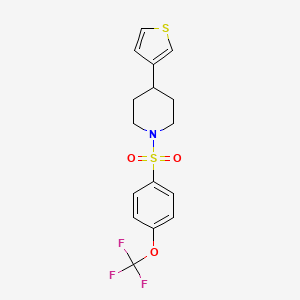

“2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate” is a chemical compound. It is related to 2,2,4-trimethyl-1,2-dihydroquinoline , which is an organic compound with diverse applications in scientific research.

Synthesis Analysis

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a related compound, has been studied extensively . The synthesis involves the heterogeneous catalytic condensation of aniline with acetone . Efficient materials for this process include Zn2+, Sn2+, and Cu2+ exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 . Among these catalysts, Zn0.5TPA/Al2O3 showed the highest aniline conversion with the highest yield of TMQ up to three consecutive cycles .科学的研究の応用

Eco-friendly Tire Antioxidants

This compound is being studied for its potential as an eco-friendly tire antioxidant . Antioxidants are indispensable functional additives used in rubber tires to delay aging and extend their service life . Researchers are designing derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) with increased antioxidant activity to use as tire antioxidants .

Synthesis of Dihydroquinolines

The compound is used in the synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines over metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalyst . This method of synthesis is significant due to its scalability and the avoidance of harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts .

Pharmacological Applications

Dihydroquinoline derivatives, including 2,2,4-trimethyl-1,2-dihydroquinoline, have significant pharmacological importance . They display an extensive array of antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties .

Lipid Peroxidation Inhibitors

These compounds also have great practical importance as lipid peroxidation inhibitors . They are used in preserving animal nutriments and vegetable oils .

Progesterone Agonists and Antagonists

2,2,4-trimethyl-1,2-dihydroquinoline derivatives function as progesterone agonists and antagonists . This makes them important in the field of endocrinology .

Neuroprotection against Parkinsonism

Based on the literature data, quinoline derivatives have the potential to function as powerful antioxidants against oxidative damage, which could be significantly helpful in neuroprotection against Parkinsonism .

特性

IUPAC Name |

(2,2,4-trimethyl-1H-quinolin-6-yl) 3-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO2/c1-12-11-19(2,3)21-17-8-7-15(10-16(12)17)23-18(22)13-5-4-6-14(20)9-13/h4-11,21H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPJEZKOVWECFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)F)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B2750378.png)

![2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B2750379.png)

![N-(4-{[3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2750385.png)

![2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B2750389.png)

![N-phenyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2750393.png)

![2-[(1-Fluorocyclopropyl)methyl-(1-methyl-5-oxopyrrolidin-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2750397.png)

![(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2750399.png)